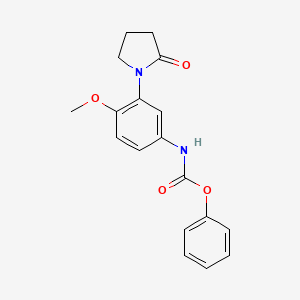

苯基 (4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

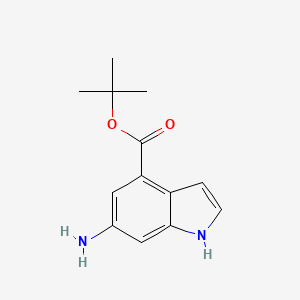

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . It exhibits high perplexity and burstiness due to its intricate structure and versatile properties, making it valuable for drug discovery and material synthesis.

Synthesis Analysis

The synthesis of this compound involves a multi-step process that can be modified depending on the desired product yield and purity . The general synthetic route involves the reaction of 3-methoxy-4- (2-oxopyrrolidin-1-yl)benzoic acid with phenyl isocyanate in the presence of a coupling reagent .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

This compound is a polycyclic aromatic compound . It is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .科学研究应用

Synthesis of Organic Compounds

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. This methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound exhibits potential bioactivity .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Treatment

The resulting compounds from the synthesis of phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate have served as intermediates in the investigation of novel NNRTIs for the treatment of HIV .

Antimicrobial Activity

Docking simulations of related piperazine chrome-2-one derivatives showed promising interactions with oxidoreductase enzymes. These compounds exhibit antibacterial activity and could be explored further for their therapeutic potential .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, have demonstrated anti-inflammatory and analgesic activities. These compounds may be valuable in drug development .

Fungicide, Bactericide, and Herbicide Formulations

3-aryl-3-triazolylpropiophenones, structurally related to phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Aza-Michael Reaction and β-Aminocarbonyl Derivatives

The aza-Michael reaction, which allows access to β-aminocarbonyl derivatives, is an important synthetic tool. Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be synthesized through this reaction, providing valuable precursors for bioactive compounds .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various proteins and receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, including its size, charge, lipophilicity, and the presence of functional groups, can significantly influence its pharmacokinetic properties .

Result of Action

Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins or receptors, thereby influencing cellular processes such as signal transduction, gene expression, or cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions. For instance, the compound’s activity may be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound and its target proteins, thereby affecting their interaction .

属性

IUPAC Name |

phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-16-10-9-13(12-15(16)20-11-5-8-17(20)21)19-18(22)24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESQCCCHBZIWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2913490.png)

![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)

![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)

![1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2913503.png)

![N-Phenylspiro[3.3]heptane-2-carboxamide](/img/structure/B2913504.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)